molecular formula C17H17ClN2O6S B2609206 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide CAS No. 941901-25-3

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B2609206
CAS No.: 941901-25-3
M. Wt: 412.84
InChI Key: ROYJNAHGZDJGNZ-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is an organic compound that features a sulfonyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2-methoxy-5-nitroaniline in the presence of a base to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of sulfonyl and nitro groups on biological systems.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S/c1-26-16-9-6-13(20(22)23)11-15(16)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYJNAHGZDJGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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